molecular formula C24H27N3O B12911867 2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol CAS No. 5844-99-5

2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol

Cat. No.: B12911867
CAS No.: 5844-99-5
M. Wt: 373.5 g/mol
InChI Key: XINIMJVSXREILL-UHFFFAOYSA-N
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Description

2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol is a complex organic compound belonging to the acridine family. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol undergoes several types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol include other acridine derivatives such as:

Biological Activity

2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol, commonly referred to as a benzo[c]acridine derivative, is a complex organic compound notable for its diverse biological activities. This compound, with the CAS number 5844-99-5, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

The molecular formula of this compound is C24H27N3O, with a molecular weight of 373.5 g/mol. The structure features an acridine core, which is known for its ability to intercalate with DNA, thereby influencing cellular processes.

PropertyValue
CAS Number5844-99-5
Molecular FormulaC24H27N3O
Molecular Weight373.5 g/mol
IUPAC Name2-3-(benzo[c]acridin-7-ylamino)propylamino]ethanol
InChIInChI=1S/C24H27N3O/c1-2-27(16-17-28)15-7-14-25...
SMILESCCN(CCCNC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCO

The primary mechanism of action for this compound involves DNA intercalation . The planar structure of the acridine moiety allows it to insert itself between DNA base pairs, leading to disruption of normal DNA function and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair processes.

Biological Activity

Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. Its effectiveness has been evaluated using assays such as the MTT assay and Sulforhodamine B (SRB) assay.

Cytotoxicity Studies

In a study evaluating the cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), the compound demonstrated IC50 values indicative of potent anticancer activity . The results showed that:

Cell LineIC50 (µM)Effect
MCF-75.23 - 24.32Induces apoptosis
HeLa-Significant cytotoxicity
A549-Moderate cytotoxicity

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, demonstrating cell-cycle arrest at the G2/M phase in treated cells.

Case Studies

  • Antitumor Activity : A recent investigation into benzo[c]acridine derivatives revealed that certain analogs exhibited enhanced antiproliferative effects compared to traditional chemotherapeutics. The study highlighted compound 4g as particularly effective against PC3 prostate cancer cells, achieving significant tumor inhibition through tubulin polymerization inhibition .
  • Mechanistic Insights : Molecular docking studies have elucidated the interaction between this compound and tubulin, suggesting a mechanism similar to that of colchicine, a well-known tubulin inhibitor. This interaction is critical for understanding its potential as an anticancer agent .

Potential Therapeutic Applications

The biological activity of this compound extends beyond oncology:

  • Antimicrobial Properties : Preliminary studies indicate potential antiviral and antibacterial activities, making it a candidate for further exploration in infectious disease treatment.
  • Dye Production : Beyond medicinal applications, acridine derivatives are utilized in the production of dyes and fluorescent materials due to their unique chemical properties.

Properties

CAS No.

5844-99-5

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

2-[3-(benzo[c]acridin-7-ylamino)propyl-ethylamino]ethanol

InChI

InChI=1S/C24H27N3O/c1-2-27(16-17-28)15-7-14-25-23-20-10-5-6-11-22(20)26-24-19-9-4-3-8-18(19)12-13-21(23)24/h3-6,8-13,28H,2,7,14-17H2,1H3,(H,25,26)

InChI Key

XINIMJVSXREILL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCO

Origin of Product

United States

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